molecular formula C17H18N4O2 B3797434 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N,1-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N,1-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B3797434
M. Wt: 310.35 g/mol
InChI Key: CGFGMGDYUAHQCT-UHFFFAOYSA-N
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Description

The compound “N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N,1-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a complex organic molecule that contains several distinct functional groups, including a benzofuran, an imidazopyrazole, and a carboxamide .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed study, it’s challenging to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzofuran compounds can participate in a variety of chemical reactions, but without more specific information, it’s difficult to predict the reactions for this particular compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of benzofuran compounds include a molecular weight of around 120.1485 and a formula of C8H8O .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

The future research directions would likely involve further studying this compound’s synthesis, properties, and potential applications. Given the biological activity of many benzofuran derivatives, this compound could potentially be studied for its medicinal properties .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N,1-dimethylimidazo[1,2-b]pyrazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-19-7-8-21-16(19)14(10-18-21)17(22)20(2)11-13-9-12-5-3-4-6-15(12)23-13/h3-8,10,13H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFGMGDYUAHQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C=N2)C(=O)N(C)CC3CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N,1-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N,1-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N,1-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 4
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N,1-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 5
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N,1-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 6
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N,1-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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